Antiproliferative Potential Inferred from a Cross-Scaffold Analog in Leukemic Cell Lines
While direct data for 2-(4-bromophenyl)-3-(m-tolylsulfonyl)thiazolidine is absent, a structurally related 2,3-disubstituted thiazolidin-4-one, featuring a 4-bromophenyl substituent, demonstrated significant antiproliferative activity. Compound `4e` (3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one) inhibited the growth of Reh and Nalm6 leukemic cells with IC50 values of 11.9 μM and 13.5 μM, respectively [1]. This activity was confirmed by significant tumor regression in an in vivo mouse model post-treatment with compound `4e` [1]. This provides a class-level precedent that the 4-bromophenyl-thiazolidine core structure is capable of conferring antiproliferative effects. The target compound's unique meta-tolylsulfonyl substituent is predicted to further modulate this activity through altered electronic and steric interactions, making it a distinct candidate for focused anticancer screening.
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Data not available for the specific compound. |
| Comparator Or Baseline | 2,3-disubstituted thiazolidin-4-one analog (Compound 4e): IC50 = 11.9 μM (Reh cells), 13.5 μM (Nalm6 cells) [1]. |
| Quantified Difference | Not calculable; comparator data provides a class-level benchmark only. |
| Conditions | MTT assay after 48h treatment on Reh and Nalm6 human leukemic cell lines [1]. |
Why This Matters
This demonstrates that the bromophenyl-thiazolidine pharmacophore can confer low-micromolar antiproliferative activity, a key differentiator for research groups seeking novel anticancer starting points.
- [1] Kumar, K.S.S.; Hanumappa, A.; Vetrivel, M.; Hegde, M.; Girish, K.S.; Rangappa, K.S. Antiproliferative and tumor inhibitory studies of 2,3 disubstituted 4-thiazolidinone derivatives. Bioorg. Med. Chem. Lett. 2015, 25 (17), 3616–3620. DOI: 10.1016/j.bmcl.2015.06.069. View Source
